(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid, more commonly known as EG00229, is a small molecule that acts as a potent antagonist of Neuropilin 1 (NRP1) []. NRP1 is a transmembrane receptor protein that plays a role in various biological processes, including angiogenesis (the formation of new blood vessels), axon guidance, and immune modulation [, ]. EG00229 binds selectively to NRP1, blocking its interaction with ligands like vascular endothelial growth factor A (VEGF-A) [, ]. This inhibitory action on NRP1 makes EG00229 a valuable tool in scientific research, particularly in the fields of cancer biology, immunology, and virology [, , ].
EG00229 is a small molecule inhibitor specifically designed to target neuropilin-1, a receptor that plays a critical role in various biological processes, including angiogenesis and tumor progression. This compound represents a significant advancement in the development of therapeutic agents aimed at inhibiting the vascular endothelial growth factor A signaling pathway, particularly through its interaction with neuropilin-1. The molecular design of EG00229 was informed by structural studies, including nuclear magnetic resonance spectroscopy and X-ray crystallography, which elucidated the binding interactions between the ligand and the receptor.
EG00229 was developed as part of research focused on creating specific inhibitors for neuropilin-1. The compound has been characterized in various studies, demonstrating its efficacy in inhibiting VEGF-A binding to neuropilin-1 and subsequently reducing endothelial cell migration and tumor cell proliferation. The initial synthesis and characterization were reported in a study examining small molecule inhibitors of the VEGF-A receptor neuropilin-1 .
EG00229 is classified as a small molecule inhibitor with an emphasis on its role as an antagonist of neuropilin-1. Its chemical structure allows it to interact specifically with the binding sites of neuropilin-1, making it a potential candidate for therapeutic applications in oncology and other areas where modulation of angiogenesis is required.
The synthesis of EG00229 involved several key steps, primarily based on structure-activity relationship studies that guided the design of the compound to effectively bind to neuropilin-1. The synthetic route typically includes:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often proprietary but are guided by established organic synthesis protocols.
EG00229 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with neuropilin-1. The key components include:
The molecular formula for EG00229 is CHNOS, and its molecular weight is approximately 288.33 g/mol. Structural data derived from X-ray crystallography (PDB code: 3I97) reveals detailed interactions between EG00229 and specific residues within neuropilin-1 .
EG00229 primarily functions by inhibiting the binding of VEGF-A to neuropilin-1, which subsequently affects downstream signaling pathways involved in angiogenesis and tumor cell migration. Key reactions include:
Technical details about these reactions can be observed through in vitro assays that measure binding affinities and cellular responses .
The mechanism by which EG00229 exerts its effects involves several steps:
The inhibitory concentration (IC50) values for EG00229 have been reported at approximately 3 μM against purified neuropilin-1 b1 domain interactions .
EG00229 is typically presented as a solid at room temperature, with solubility varying based on solvent conditions used during experiments. Its melting point and other physical characteristics are usually determined through standard techniques such as differential scanning calorimetry.
The chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, UV-Vis) to confirm structural integrity post-synthesis .
EG00229 has significant potential applications in scientific research and clinical settings:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2